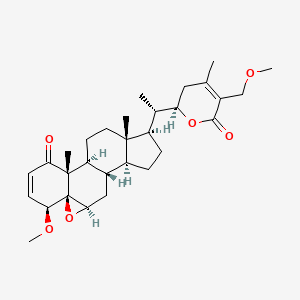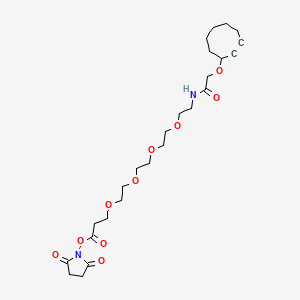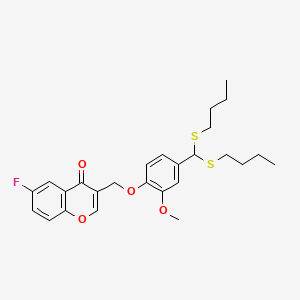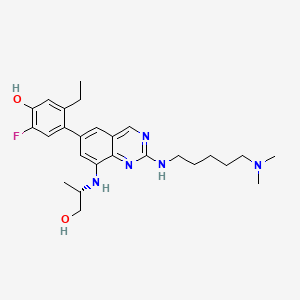
Acid-PEG12-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid-PEG12-t-butyl ester is synthesized through esterification reactions. The process involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. Common catalysts include strong acids like sulfuric acid or hydrochloric acid . The reaction typically requires heating to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale esterification processes. The carboxylic acid and alcohol are mixed in large reactors with the catalyst, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Acid-PEG12-t-butyl ester undergoes various chemical reactions, including:
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to reveal the free carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Deprotection: Acidic conditions, such as trifluoroacetic acid, are used to remove the t-butyl protecting group.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Amidation: Amide.
Deprotection: Free carboxylic acid.
Scientific Research Applications
Acid-PEG12-t-butyl ester is widely used in various scientific research fields:
Mechanism of Action
The mechanism of action of Acid-PEG12-t-butyl ester involves its ability to form stable bonds with other molecules. The terminal carboxylic acid group can react with primary amines to form amide bonds, which are stable and resistant to hydrolysis . The polyethylene glycol (PEG) chain provides hydrophilicity and biocompatibility, making it suitable for use in biological systems .
Comparison with Similar Compounds
Similar Compounds
Acid-PEG8-t-butyl ester: Similar structure but with a shorter PEG chain.
Acid-PEG16-t-butyl ester: Similar structure but with a longer PEG chain.
Acid-PEG4-t-butyl ester: Similar structure but with an even shorter PEG chain.
Uniqueness
Acid-PEG12-t-butyl ester is unique due to its optimal PEG chain length, which provides a balance between hydrophilicity and molecular flexibility. This makes it particularly useful in applications where both solubility and stability are required .
Properties
Molecular Formula |
C32H62O16 |
|---|---|
Molecular Weight |
702.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H62O16/c1-32(2,3)48-31(35)5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-28-46-26-24-44-22-20-42-18-16-40-14-12-38-10-8-36-6-4-30(33)34/h4-29H2,1-3H3,(H,33,34) |
InChI Key |
IZMSFHWKXCFBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


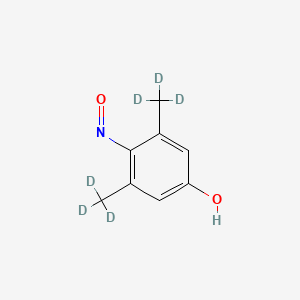
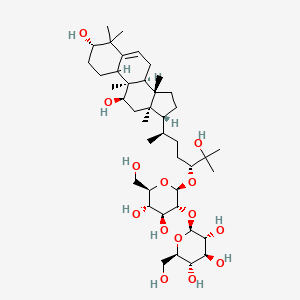
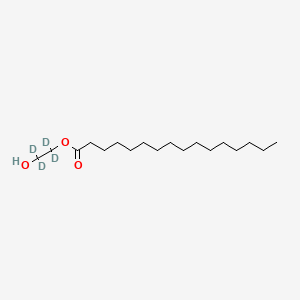
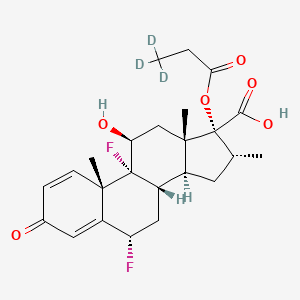

![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
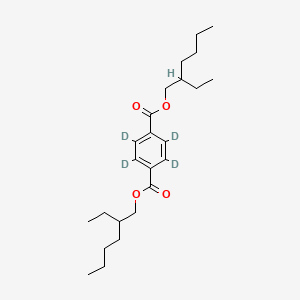
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)


